2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O2S3 and its molecular weight is 475. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- CBS-1 effectively inhibited cell cycle progression, induced apoptosis, and suppressed NF-κB and IL-6 activation .
- Although not directly mentioned for this compound, its structural features may contribute to LRRK2 modulation .
Anticancer Activity
Parkinson’s Disease Research
Novel Chromone–Pyrimidine Hybrids
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with thiourea to form 4-chloro-2-mercaptobenzimidazole. This intermediate is then reacted with ethyl acetoacetate to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester. The ester is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with p-toluidine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "ethyl acetoacetate", "p-toluidine" ], "Reaction": [ "4-chlorobenzaldehyde is condensed with thiourea in the presence of a catalyst to form 4-chloro-2-mercaptobenzimidazole.", "4-chloro-2-mercaptobenzimidazole is reacted with ethyl acetoacetate in the presence of a base to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester.", "The ester is hydrolyzed using a strong acid to form the corresponding carboxylic acid.", "The carboxylic acid is coupled with p-toluidine in the presence of a coupling agent to form the final product, 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide." ] } | |
CAS RN |
1021215-47-3 |
Product Name |
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide |
Molecular Formula |
C20H15ClN4O2S3 |
Molecular Weight |
475 |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15ClN4O2S3/c1-11-2-6-13(7-3-11)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)14-8-4-12(21)5-9-14/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
UGSNLHIESBQDIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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